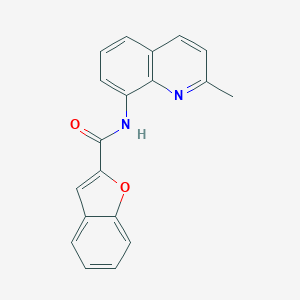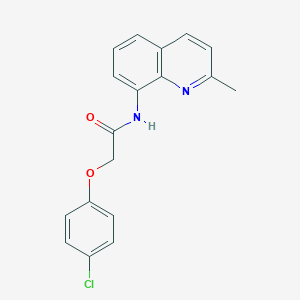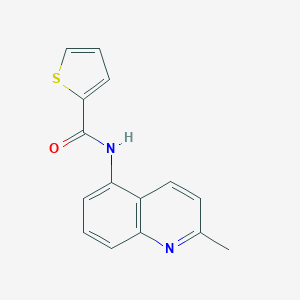![molecular formula C21H19ClN2O2 B244158 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide, also known as CINPA1, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in 2009 by a team of researchers led by Dr. Nathanael S. Gray at the Dana-Farber Cancer Institute in Boston, Massachusetts. Since then, CINPA1 has been studied extensively for its ability to target and inhibit a specific protein, SIRT2, which is involved in a variety of cellular processes.
Wirkmechanismus
5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide works by selectively inhibiting the activity of SIRT2. SIRT2 is an enzyme that removes acetyl groups from proteins, which can affect their function. By inhibiting SIRT2, 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide can alter the acetylation status of specific proteins, leading to changes in cellular processes. It has been shown that 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide can induce cell cycle arrest and apoptosis in cancer cells, and can also protect neurons from damage in neurodegenerative disorders.
Biochemical and Physiological Effects
5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide can induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In neurons, 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide can protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative disorders. 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide has also been shown to have anti-inflammatory effects in macrophages, which can help to reduce inflammation in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide in lab experiments is its specificity for SIRT2. This allows researchers to study the specific effects of inhibiting SIRT2, without affecting other sirtuin family members. Another advantage is its ability to induce cell cycle arrest and apoptosis in cancer cells, which can be useful for studying cancer biology. However, one limitation of using 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide is its relatively low potency compared to other SIRT2 inhibitors. This can make it more difficult to achieve complete inhibition of SIRT2 activity in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide. One area of interest is the role of SIRT2 in aging and age-related diseases. It has been shown that SIRT2 levels decrease with age, and that overexpression of SIRT2 can extend lifespan in model organisms. Another area of interest is the development of more potent and selective SIRT2 inhibitors, which could be used in clinical trials for the treatment of cancer and neurodegenerative disorders. Finally, the use of 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide in combination with other drugs or therapies could be explored, to determine if it can enhance their efficacy or reduce their side effects.
Synthesemethoden
The synthesis of 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide involves a multi-step process that requires several chemical reagents and intermediates. The first step involves the reaction of 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(isobutyrylamino)aniline to form the intermediate product. The final step involves the addition of 5-chloro-2-aminobenzoic acid to the intermediate product, which is then purified to obtain the final product, 5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide has been used extensively in scientific research to study the role of SIRT2 in various cellular processes. SIRT2 is a member of the sirtuin family of proteins, which are involved in regulating a variety of cellular functions, including metabolism, DNA repair, and aging. SIRT2 has been implicated in a number of diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Eigenschaften
Molekularformel |
C21H19ClN2O2 |
|---|---|
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
5-chloro-N-[3-(2-methylpropanoylamino)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H19ClN2O2/c1-13(2)20(25)23-14-6-3-7-15(12-14)24-21(26)18-10-4-9-17-16(18)8-5-11-19(17)22/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
NQDRDGDXFFRMCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)